molecular formula C8H5FN2O3 B8293258 6-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione

6-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione

Cat. No. B8293258
M. Wt: 196.13 g/mol
InChI Key: BQPIIOVTMJJKMN-UHFFFAOYSA-N
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Patent
US05283244

Procedure details

In 22 ml of sulfuric acid was dissolved 1.6 g of 6-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione followed by addition of 0.9 g of KNO3. The mixture was reacted at room temperature for 3 hours, after which it was poured in ice-water. The resulting crystals were recovered by filtration to provide 310 mg of 6-fluoro-1-hydroxy-7-nitroquinoxaline-2,3-(1H,4H)-dione.
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([OH:12])[C:7](=[O:13])[C:6](=[O:14])[NH:5]2.[N+:15]([O-])([O-:17])=[O:16].[K+]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[N+:15]([O-:17])=[O:16])[N:8]([OH:12])[C:7](=[O:13])[C:6](=[O:14])[NH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
FC=1C=C2NC(C(N(C2=CC1)O)=O)=O
Name
Quantity
22 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2NC(C(N(C2=CC1[N+](=O)[O-])O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.